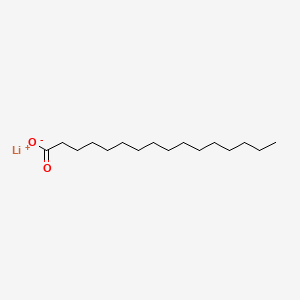

Lithium palmitate

説明

Contextualizing Lithium Palmitate within Contemporary Chemical Research

This compound, the lithium salt of palmitic acid, is a chemical compound that garners interest across various scientific fields, including chemistry and materials science. ontosight.ai As a lithium soap, it belongs to the class of alkali metal carboxylates. Its structure, comprising a lithium cation and a palmitate anion, gives rise to properties that are the subject of ongoing academic investigation. ontosight.ai

Contemporary research often explores the unique characteristics of this compound, such as its thermal behavior, polymorphism, and solubility. cymitquimica.comacs.org These studies are crucial for understanding its potential in various applications. For instance, its properties are relevant to the formulation of lithium-based lubricants and as an additive in certain chemical processes. ontosight.aicymitquimica.com The compound's ability to form complexes with other metal ions also makes it a subject of interest in coordination chemistry. cymitquimica.com

Historical Trajectories of Academic Inquiry into Alkali Metal Palmitates

The study of alkali metal salts of fatty acids, including palmitates, has a history rooted in the early advancements of chemistry. While many compounds of alkali metals have been known since ancient times, the isolation of the pure metals did not occur until the 19th century. ebsco.com Sir Humphry Davy first isolated potassium and sodium in 1807. ebsco.com

Early research into lithium soaps, such as this compound, includes the work of Lottmoser and Giese, who prepared lithium salts of higher fatty acids and measured the surface tension of their solutions. In 1943, Marjorie J. Vold conducted significant research on the phase behavior of this compound with water and with lithium chloride and water. acs.org Further investigations by researchers like Ralston involved preparing lithium soaps of various fatty acids, including palmitic acid, and determining their solubility in different solvents. These foundational studies paved the way for more recent explorations into the polymorphism and thermal properties of lithium palmitates and other alkali metal soaps. acs.org

Fundamental Chemical Basis of this compound

This compound is an inorganic-organic compound with the chemical formula C₁₆H₃₁LiO₂. scbt.com It is formed from the reaction of a lithium base, such as lithium hydroxide (B78521), with palmitic acid, a 16-carbon saturated fatty acid. nih.gov The structure consists of a lithium cation (Li⁺) ionically bonded to the carboxylate group of the palmitate anion (C₁₆H₃₁O₂⁻). nih.gov This arrangement results in a compound that typically appears as a white to off-white powder. cymitquimica.com

The molecule's character is defined by the long hydrocarbon chain of the palmitate, which imparts hydrophobic properties, and the ionic lithium-carboxylate group, which is hydrophilic. This amphiphilic nature is fundamental to its behavior in various solvents and its surfactant properties. cymitquimica.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁LiO₂ scbt.com |

| Molecular Weight | 262.36 g/mol scbt.com |

| Appearance | White to off-white powder cymitquimica.com |

| Melting Point | 226-229 °C |

Overview of Key Academic Research Domains for this compound

Academic research on this compound is concentrated in several key domains:

Materials Science : Investigations in this area focus on the physical properties of this compound, such as its thermal stability and phase transitions. ontosight.ai The polymorphism of this compound, meaning its ability to exist in different crystalline forms, is a significant area of study. acs.org This research is pertinent to its use in applications like greases and lubricants, where thermal behavior is critical.

Coordination Chemistry : The ability of the palmitate ligand to form complexes with lithium and other metal ions is a subject of academic inquiry. cymitquimica.com Understanding the coordination environment of the lithium ion is essential for predicting and controlling the compound's properties.

Colloid and Surface Chemistry : Due to its surfactant properties, this compound is studied in the context of colloids and surface phenomena. cymitquimica.com Research in this domain examines its behavior at interfaces and its ability to form micelles and other aggregates in solution.

Structure

3D Structure of Parent

特性

IUPAC Name |

lithium;hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMIKKVSCNHEFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885137 | |

| Record name | Hexadecanoic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20466-33-5 | |

| Record name | Lithium palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8RD490NSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for Lithium Palmitate

Direct Synthesis Routes for Lithium Palmitate

Direct synthesis routes involve the reaction of a lithium-containing precursor directly with palmitic acid or a salt thereof. The two primary methods are fusion-based techniques and precipitation from a solution.

The fusion method is a solvent-free approach for synthesizing lithium soaps, including this compound. semanticscholar.org This technique involves the direct reaction of palmitic acid with a lithium base, typically lithium hydroxide (B78521), at elevated temperatures. semanticscholar.org

The general procedure consists of melting equimolecular amounts of palmitic acid and lithium hydroxide monohydrate together. semanticscholar.org The fatty acid is first heated in a reaction vessel until it melts. semanticscholar.org Subsequently, the calculated quantity of lithium hydroxide is added gradually to the molten acid over a period, for instance, 20 minutes, while maintaining constant agitation to ensure a homogeneous reaction mixture. semanticscholar.org The reaction is allowed to proceed for an additional period with vigorous stirring (e.g., 1000 r.p.m.) to drive the dehydration and complete the reaction, which may be accompanied by foaming. semanticscholar.org Upon completion, the hot, molten this compound is transferred to a suitable container and cooled to solidify. semanticscholar.org Research has reported a melting point for this compound prepared via this method to be in the range of 224-225°C. semanticscholar.org

Table 1: Parameters for Fusion-Based Synthesis of this compound semanticscholar.org

| Parameter | Description |

|---|---|

| Reactants | Palmitic Acid, Lithium Hydroxide Monohydrate |

| Stoichiometry | Equimolecular amounts |

| Temperature | Elevated temperature sufficient to melt the fatty acid |

| Agitation | Constant stirring (e.g., 1000 r.p.m.) |

| Reaction Time | Gradual addition of base over ~20 minutes, followed by an additional ~20 minutes for reaction completion |

Precipitation is a common and effective method for preparing this compound, which relies on the compound's low solubility in certain solvents. semanticscholar.org This technique generally involves the reaction of a soluble lithium salt with a soluble palmitate salt in a solvent where this compound is sparingly soluble, causing it to precipitate out of the solution.

One documented approach involves adding a calculated amount of lithium acetate (B1210297) to an ethanol (B145695) solution of palmitic acid. Another variation is the reaction of a lithium salt, such as lithium chloride, with a soluble palmitate soap, like sodium palmitate or choline (B1196258) palmitate, in an aqueous solution. rsc.orgrsc.org The low solubility of the resulting this compound drives the formation of a precipitate, which can then be separated from the solution by filtration. rsc.org

The efficiency of the precipitation process is influenced by several factors. The presence of other cations, such as calcium and magnesium, can lead to the co-precipitation of their respective soaps due to their low water solubility. rsc.org The pH of the solution is also critical; excess acid can protonate the palmitate ions, making them unavailable to react with lithium. rsc.org Furthermore, the temperature can affect the reaction; for instance, heating the solution to above the Krafft point of the precipitating soap can be employed during the reaction phase. rsc.org Studies have shown that very low residual lithium concentrations in the filtrate, down to 1 ppm, can be achieved, indicating a high precipitation yield. rsc.org

Table 2: Factors Influencing Precipitation-Based Synthesis rsc.org

| Factor | Influence on this compound Precipitation |

|---|---|

| Solvent | Ethanol or water are commonly used. This compound has low solubility in water and is somewhat soluble in ethanol. |

| Temperature | Reaction may be heated (e.g., 5°C above the Krafft point of the soap) to facilitate the reaction. rsc.org |

| pH | An equilibrium pH between 8.5 and 8.8 has been noted in some precipitation systems. rsc.org Lower pH can inhibit formation. |

| Interfering Ions | High concentrations of other ions (e.g., sodium) can interfere with the precipitation and reduce yield. rsc.org |

Fusion-Based Preparation Techniques for this compound

Indirect Synthetic Approaches and Precursor Chemistry

Indirect routes to this compound involve the synthesis or modification of palmitate derivatives and the use of alternative starting materials.

Lithium-based reagents are pivotal in organic synthesis for creating derivatives of fatty acids and their esters. While not a direct synthesis of this compound, these reactions modify the palmitate structure, which could be a step in a multi-stage synthesis. A key example is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent can effectively reduce the ester group in a palmitate ester, such as triacontyl palmitate, to yield the corresponding alcohol. Similarly, LiAlH₄ has been used to reduce [¹¹C]CO₂ to [¹¹C]methoxide, a precursor for radiolabeled compounds, demonstrating its utility in reduction reactions. acs.org Such a reduction of a palmitate ester would yield hexadecanol, which could then be re-esterified or otherwise modified.

Alternative strategies for forming this compound can involve starting from precursors other than free palmitic acid. Palmitate esters, such as methyl palmitate or isopropyl palmitate, serve as viable starting points. ajol.infonih.gov A potential synthetic route could involve the saponification of a palmitate ester with a base (e.g., sodium hydroxide) to form a soluble palmitate salt, followed by a precipitation reaction with a soluble lithium salt as described previously.

Another emerging strategy involves the use of lithium recovered from recycling processes, such as from spent lithium-ion batteries. mdpi.commdpi.com Direct recycling approaches aim to recover and re-synthesize cathode materials, which involves isolating lithium. mdpi.com This recovered lithium, often in the form of lithium carbonate or lithium hydroxide, could serve as a precursor for the synthesis of other lithium compounds, including this compound, by reacting it with palmitic acid. mdpi.comberkeley.edu This approach aligns with principles of a circular economy by utilizing recovered materials as chemical feedstocks.

Lithium-Mediated Reactions in Palmitate Derivative Synthesis

Optimization of Synthesis Parameters for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and achieving desired physical properties. The key parameters to control depend on the chosen synthetic route.

For fusion-based synthesis , the stoichiometry of the reactants is critical, with equimolecular amounts of the fatty acid and lithium hydroxide being optimal. semanticscholar.org Reaction temperature and agitation speed are also key; the temperature must be high enough to maintain a molten state, and vigorous stirring (e.g., 1000 r.p.m.) is necessary to ensure complete reaction and dehydration. semanticscholar.org

For precipitation-based synthesis , several parameters must be carefully controlled for high efficiency. The molar ratio of the precipitating agent to the lithium salt is important; a slight excess (e.g., 1.05 equivalents) of the soap can drive the reaction towards completion. rsc.org Temperature control, sometimes involving heating above the Krafft point, influences reaction kinetics. rsc.org However, the most critical parameters are often the pH and the ionic composition of the solution. rsc.orgresearchgate.net Maintaining an optimal pH range is necessary to prevent the protonation of the palmitate, and the presence of high concentrations of other salts, like sodium chloride, can negatively impact the precipitation efficiency of this compound. rsc.orgresearchgate.net

Table 3: Research Findings on Synthesis Optimization

| Synthesis Method | Parameter | Finding/Optimal Condition | Source |

|---|---|---|---|

| Fusion | Reactant Ratio | Equimolecular amounts of fatty acid and lithium hydroxide. | semanticscholar.org |

| Fusion | Agitation | Constant, vigorous stirring (1000 r.p.m.) to ensure homogeneity and complete dehydration. | semanticscholar.org |

| Precipitation | Precipitating Agent Ratio | A slight excess (1.05 eq.) of the soap relative to the lithium salt enhances precipitation. | rsc.org |

| Precipitation | Temperature | Heating 5°C above the Krafft point of the soap during the reaction can be beneficial. | rsc.org |

| Precipitation | pH | The pH must be controlled to avoid protonation of the palmitate; an equilibrium pH of 8.5-8.8 has been effective. | rsc.org |

Temperature and Pressure Influence on this compound Yield and Purity

The synthesis of this compound is significantly affected by temperature, which acts as a key driver for the reaction rate and the physical state of the reactants. A common and efficient industrial method for producing lithium soaps is the fusion method. This process involves the reaction of a molten fatty acid with a metal hydroxide at elevated temperatures.

For this compound, the reaction involves heating palmitic acid above its melting point to ensure a homogenous liquid phase for the reaction with lithium hydroxide. The melting point of this compound itself is reported in the range of 224-229°C. americanelements.comsemanticscholar.org However, studies on the thermal stability of homologous lithium soaps indicate that those with 14 or more carbon atoms, including this compound, can begin to decompose at temperatures as low as 126 ± 4 °C, yielding lithium carbonate as a byproduct. semanticscholar.org This suggests that the synthesis temperature must be carefully optimized to be high enough to facilitate a rapid reaction and keep the reactants molten, but low enough to prevent thermal decomposition of the product, which would decrease both yield and purity.

In analogous saponification reactions, such as the synthesis of lithium 12-hydroxystearate, reaction temperatures are maintained between 90-100°C to ensure the fatty acid is in a liquid state and miscible with the aqueous reactant, facilitating a complete reaction. google.com The influence of temperature on reaction conversion is critical; for instance, in the production of calcium soaps from palm fatty acid distillate (rich in palmitic acid), temperature is a key variable influencing the extent of the saponification. matec-conferences.org

The influence of pressure on this compound synthesis via the fusion method is generally considered minimal, with most procedures being conducted at atmospheric pressure. Significant pressure variations are typically not required unless dealing with volatile reactants or byproducts, which is not the case in the direct saponification of palmitic acid with lithium hydroxide.

Table 1: Illustrative Impact of Temperature on Saponification (Based on analogous metal soap synthesis principles)

| Reaction Temperature | Expected Outcome on Yield & Purity | Rationale |

| Below Melting Point of Palmitic Acid (~63°C) | Very low to no reaction | Inefficient mixing and contact between solid and liquid phase reactants. |

| Optimized Range (e.g., 90-120°C) | High yield and purity | Reactants are in a molten state, ensuring good mixing and a high reaction rate without significant product decomposition. |

| Above Decomposition Temperature (~126°C) | Decreased yield and purity | The desired product, this compound, begins to decompose, forming impurities like lithium carbonate. semanticscholar.org |

Stoichiometric Control and Reactant Ratios in this compound Synthesis

Stoichiometric control is a critical factor in the synthesis of this compound, directly impacting the reaction's yield and the purity of the final product. The fundamental reaction involves the neutralization of palmitic acid with a lithium base, most commonly lithium hydroxide (LiOH). samanshimi.com

The fusion method specifies the use of equimolecular amounts of the fatty acid and lithium hydroxide-1-hydrate, indicating a theoretical 1:1 molar ratio for the reaction.

C₁₆H₃₂O₂ (Palmitic Acid) + LiOH → C₁₆H₃₁LiO₂ (this compound) + H₂O

Deviations from this ratio can lead to impurities. An excess of lithium hydroxide can result in a final product contaminated with a caustic base, while an excess of palmitic acid means the product will contain unreacted fatty acid, reducing its purity. google.com In some industrial soap manufacturing processes, a slight excess of the fatty acid is intentionally used to ensure no residual alkali remains, while in others, a slight excess of the base is used to drive the reaction to completion. google.comui.ac.idajol.info

The importance of the reactant mole ratio is evident in similar saponification processes. For example, in the synthesis of calcium soap from palm fatty acid distillate, increasing the stoichiometric mole ratio of the calcium source to the fatty acid leads to a higher conversion rate, which is observed by a lower final acid value of the product. matec-conferences.org A lower acid value signifies fewer free fatty acids, indicating higher purity of the resulting metal soap. matec-conferences.org

Table 2: Effect of Reactant Mole Ratio on Saponification Conversion (Analogous System) (Data derived from the synthesis of Calcium Soap from Palm Fatty Acid Distillate) matec-conferences.org

| Stoichiometric Mole Ratio (Ca(OH)₂ to PFAD) | Fatty Acid Conversion (%) | Implication for Purity |

| 1.5 | ~84% | Significant amount of unreacted fatty acid remains. |

| 3.0 | ~98% | High conversion, leading to a purer product with minimal unreacted acid. |

This table illustrates the principle that increasing the relative amount of the base can drive the saponification reaction closer to completion, a principle directly applicable to this compound synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the manufacturing of this compound. uem.brvertecbiosolvents.com Key areas of focus include the selection of solvents, energy efficiency, and waste minimization through high atom economy. acs.org

Solvent Selection and Reduction in this compound Manufacturing

A major advantage of the fusion method for synthesizing this compound is that it can be performed without a solvent. This aligns directly with green chemistry principles by avoiding the use of organic solvents, which can be hazardous, costly, and require energy-intensive removal and disposal processes. americochemical.com

In contrast, older or alternative laboratory preparations of lithium soaps sometimes utilize solvents such as ethanol. semanticscholar.org The trend in modern chemical synthesis, however, is toward greener alternatives. In related oleochemical extractions and reactions, hazardous solvents like hexane (B92381) and methylene (B1212753) chloride are being replaced with safer options like ethyl acetate. walisongo.ac.idresearchgate.netacs.org By employing a solvent-free method, the synthesis of this compound inherently avoids the environmental and safety issues associated with solvent use, making it a greener process.

Energy Efficiency in this compound Production Processes

Energy efficiency is a cornerstone of green chemistry and a significant economic factor in chemical manufacturing. cefic.orgsolubilityofthings.com In this compound production, energy consumption is primarily linked to the heat required for the fusion process.

Optimizing the reaction temperature to the minimum required for an efficient reaction rate is crucial for conserving energy. vivaanchemicals.com While heat is necessary to melt the palmitic acid and drive the reaction, excessive temperatures not only waste energy but can also lead to product decomposition. semanticscholar.org

Further energy savings in a manufacturing setting can be achieved through:

Process Optimization: Minimizing reaction time reduces the total energy input.

Catalysis: While the direct saponification with a strong base is not a catalyzed reaction in the traditional sense, the use of phase transfer catalysts or other advanced methods in related esterifications can lower reaction temperatures and energy requirements. quora.com

Table 3: Conceptual Impact of Process Choices on Energy Consumption

| Process Choice | Energy Profile | Green Chemistry Rationale |

| Solvent-Free Fusion Method | Moderate | Avoids the high energy cost of heating and recovering a solvent. |

| Solvent-Based Synthesis | High | Requires additional energy for heating the solvent mass and for solvent distillation/recovery. |

| Optimized Temperature Control | Lower | Uses the minimum energy necessary to achieve a high-yield reaction, preventing energy waste. |

| Waste Heat Recovery | Significantly Lower | Recycles thermal energy within the plant, reducing the need for new energy input. manufacturingchemist.com |

Waste Minimization and Atom Economy in this compound Chemistry

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final desired product. acs.orgmlsu.ac.in The synthesis of this compound from palmitic acid and lithium hydroxide is an excellent example of a reaction with high atom economy.

The reaction produces this compound and water as the only byproduct.

C₁₆H₃₂O₂ + LiOH → C₁₆H₃₁LiO₂ + H₂O

The atom economy is calculated as: Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Table 4: Atom Economy Calculation for this compound Synthesis

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | Reactant |

| Lithium Hydroxide | LiOH | 23.95 | Reactant |

| This compound | C₁₆H₃₁LiO₂ | 262.36 | Product |

| Water | H₂O | 18.01 | Byproduct |

Calculation: Atom Economy = (262.36 / (256.42 + 23.95)) x 100 = (262.36 / 280.37) x 100 ≈ 93.6%

An atom economy of 93.6% is considered very high, indicating that the vast majority of the mass of the reactants is converted into the desired product, with only a small fraction forming the benign byproduct, water. This minimizes waste at the most fundamental, atomic level. acs.org Furthermore, when combined with precise stoichiometric control that minimizes unreacted starting materials, the process generates very little waste, resulting in a low E-Factor (mass of waste/mass of product) and aligning with the primary goal of green chemistry: waste prevention. uem.br

Structural Elucidation and Molecular Characterization of Lithium Palmitate

Spectroscopic Analysis Techniques for Lithium Palmitate

Spectroscopic methods are instrumental in determining the molecular structure and identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In the analysis of this compound, IR spectra reveal characteristic absorption bands that confirm its structure as a lithium carboxylate.

Key IR absorption peaks for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the long hydrocarbon chain are typically observed in the region of 3000-2800 cm⁻¹. Specifically, peaks around 2960, 2918, and 2848 cm⁻¹ are characteristic of the aliphatic chain. semanticscholar.org

C=O Stretching: The carboxylate group (COO⁻) exhibits a strong absorption band. Unlike the C=O stretch in a carboxylic acid (around 1710 cm⁻¹), the carboxylate anion's symmetric and asymmetric stretching vibrations appear at different frequencies. libretexts.org

CH₂ Rocking: A distinctive feature in the spectra of long-chain fatty acid salts is the rocking vibration of the methylene (B1212753) (—CH₂—) groups in the hydrocarbon chain. For this compound, a doublet with maxima at 719 and 723 cm⁻¹ is observed, which is sensitive to the packing of the hydrocarbon chains. semanticscholar.org

The presence of a broad absorption peak around 3446 cm⁻¹ can indicate the presence of different types of hydrogen bonding, likely due to the oxygen atoms in the polar head of the soap molecules within the crystal lattice. semanticscholar.org The intensification of the ionic character of the metal-oxygen bond with a decrease in the number of carbon atoms has been observed in homologous lithium soaps through IR spectroscopy. semanticscholar.org

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Description |

|---|---|---|---|

| ~3446 | O-H | Hydrogen Bonding | Broad |

| 2960, 2918, 2848 | C-H | Aliphatic Chain | Strong |

| 1650-1566 | C=O | Carboxylate | Strong |

| 719, 723 | -(CH₂)n- | Methylene Rocking | Strong, Doublet |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). While specific high-resolution NMR data for pure this compound is not extensively detailed in the provided search results, general principles and data from related compounds like palmitic acid can be inferred.

¹H NMR: The ¹H NMR spectrum of this compound would be dominated by signals from the protons of the long alkyl chain. These would appear as a large, overlapping multiplet in the upfield region (around 1.2-1.6 ppm). The terminal methyl (CH₃) group would appear as a triplet at a slightly higher field (around 0.9 ppm). The protons on the carbon alpha to the carboxylate group (α-CH₂) would be shifted downfield (around 2.2 ppm) due to the electron-withdrawing effect of the carboxylate group.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the carboxylate group would be the most downfield signal (typically >170 ppm). The carbons of the alkyl chain would appear in the upfield region (around 14-40 ppm). magritek.com

⁷Li NMR: Lithium has two NMR-active nuclei, ⁶Li and ⁷Li. ⁷Li is more sensitive but has a larger quadrupole moment, which can lead to broader signals. huji.ac.il In solution, the ⁷Li NMR signal for the lithium ion would appear as a single peak, with its chemical shift influenced by its coordination environment. mdpi.comnih.govnih.gov Studies on lithium soaps have utilized ⁷Li NMR spectroscopy.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on palmitic acid data)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Terminal CH₃ | ~0.9 (triplet) |

| ¹H | -(CH₂)n- | ~1.2-1.6 (multiplet) |

| ¹H | α-CH₂ | ~2.2 (triplet) |

| ¹³C | Carbonyl (COO⁻) | >170 |

| ¹³C | Alkyl Chain | 14-40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can help in structural elucidation. For this compound, the formation of lithiated adducts is particularly useful in MS analysis. gwu.edumdpi.comnih.gov

The molecular weight of this compound (C₁₆H₃₁LiO₂) is approximately 262.36 g/mol . In mass spectrometry, especially with techniques like electrospray ionization (ESI), this compound can be observed as a component of larger lipid structures or as a fragment ion. For instance, in the collision-activated dissociation (CAD) of larger lipid molecules, a neutral loss corresponding to this compound can be detected. gwu.edu The lithium adduct of palmitic acid, [C₁₆H₃₂O₂Li]⁺, has been identified at m/z 263. nih.gov The use of lithium salts in ESI-MS can enhance ionization and provide more structural information for lipids due to the high oxygen affinity of lithium. mdpi.com

Table 3: Key Mass Spectrometry Data for this compound and Related Ions

| Ion | Formula | m/z (mass-to-charge ratio) | Context |

|---|---|---|---|

| This compound (neutral loss) | C₁₆H₃₁LiO₂ | - | Observed as a neutral loss in tandem MS gwu.edu |

| Lithiated Palmitic Acid | [C₁₆H₃₂O₂Li]⁺ | 263 | Identified as a fragment ion nih.gov |

Crystallographic Studies of this compound

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in the solid state of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary method for determining the crystalline structure of materials. Studies on lithium soaps, including this compound, have shown that they possess a crystalline structure. semanticscholar.orgrsc.org The XRD patterns of homologous lithium soaps are very similar, indicating a comparable crystal structure where the metal-oxygen bonds are of the same type for fatty acids with carbon numbers between 8 and 18. semanticscholar.org However, the angle of inclination of the molecules with respect to the basal plane increases as the number of carbon atoms decreases. semanticscholar.org

In some contexts, this compound (C₁₆H₃₁LiO₂) has been identified as a component in deteriorated lithium greases through XRD analysis, distinguishing it from the original lithium stearate (B1226849) (C₁₈H₃₅LiO₂) composition. tandfonline.comresearchgate.netcapes.gov.br This highlights the utility of XRD in identifying chemical changes in materials.

Thermal Analysis Methods for this compound

Thermal analysis techniques are crucial for characterizing the material properties of this compound, providing insights into its thermal stability, phase transitions, and decomposition profile. These methods monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. core.ac.uk This method is widely used to determine the characteristic thermal transition temperatures of materials, such as melting, crystallization, and glass transitions. core.ac.ukjeolusa.com

For this compound, DSC analysis reveals key information about its phase behavior upon heating. Early studies reported a melting point for this compound in the range of 224–225 °C. It is important to note that the thermal behavior of lithium soaps can be complex, sometimes exhibiting multiple phase transitions before melting. For instance, studies on analogous compounds like silver palmitate have shown an order-disorder phase transition at 120°C and other reversible phase transitions at higher temperatures before decomposition. bruker.com The specific transitions observed for this compound are dependent on factors such as the purity of the sample and the experimental conditions of the DSC analysis, including the heating rate. issuu.com

Table 1: Reported Thermal Transitions for this compound

| Thermal Transition | Temperature Range (°C) | Reference |

|---|---|---|

| Melting Point | 224–225 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition characteristics of materials. e3s-conferences.org

Studies on anhydrous lithium soaps have shown a clear trend related to the length of the fatty acid chain. Anhydrous lithium salts of fatty acids with 14 or more carbon atoms, which includes this compound (a salt of the 16-carbon palmitic acid), were found to decompose at approximately 126 ± 4 °C. The primary decomposition product identified in these studies is lithium carbonate. In contrast, lithium salts with shorter fatty acid chains (12 carbons or fewer) exhibit significantly higher thermal stability. This indicates that the decomposition of this compound begins at a temperature substantially lower than its reported melting point, a critical characteristic of its thermal behavior.

Table 2: Decomposition Data for Anhydrous this compound

| Analysis Method | Decomposition Temperature (°C) | Decomposition Product | Reference |

|---|---|---|---|

| TGA | 126 ± 4 | Lithium Carbonate |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Morphological and Microstructural Analysis of this compound

The morphology and microstructure of this compound are key to understanding its physical properties and applications, particularly in systems like lubricating greases where the thickener structure is paramount.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the structure of materials at the micro- and nanoscale. e3s-conferences.orgthermofisher.com SEM provides detailed images of the surface morphology, while TEM allows for the observation of the internal microstructure of thin specimens. e3s-conferences.orgosti.gov

Specific morphological studies on pure, isolated this compound are not extensively detailed in the available literature. However, its structure is well-characterized in the context of lithium soap-based lubricating greases, where it functions as a gelling agent. In these applications, SEM analysis reveals that lithium soaps, including those derived from palmitic acid, form a highly entangled, three-dimensional network of fibers or crystallites. researchgate.netmdpi.com The morphology of these fibers—their length, width, and degree of twisting and entanglement—is critical to the rheological properties of the grease. mdpi.comresearchgate.net The microstructure is often described as a network of soap fibers that immobilizes the lubricating oil. researchgate.net Changes in processing or mechanical stress can alter this fibrous structure, leading to changes in the material's performance. taylorandfrancis.com TEM can further provide high-resolution images of these soap fibers, revealing details about their crystallinity and internal arrangement. ucsd.edunih.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. sciopen.comtribology.rs The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map can be generated. tribology.rs

While AFM is a powerful tool for characterizing surface roughness and topography at the atomic level, specific research applying AFM to the study of pure this compound is not prominent in the reviewed scientific literature. bruker.comsciopen.com In principle, AFM could be used to investigate the nanoscale surface features of this compound crystals, providing quantitative data on surface roughness and revealing fine details of crystal growth patterns or defects. For related materials, such as those used in lithium-ion batteries, AFM has been instrumental in studying the evolution of electrode surfaces and the formation of the solid-electrolyte interphase (SEI) layer in situ. bruker.com Such an analysis of this compound could yield valuable information on its surface properties, complementing the microscale information provided by electron microscopy.

Fundamental Chemical Interactions and Reactivity of Lithium Palmitate

Solvation Behavior and Solubility Studies of Lithium Palmitate

The solubility of this compound is highly dependent on the polarity of the solvent, a direct consequence of its amphiphilic structure.

This compound is generally soluble in organic solvents, a property that is crucial for its application in non-aqueous systems like lubricating greases. cymitquimica.com The dissolution process involves the solvation of both the nonpolar and polar ends of the molecule. The long C16 hydrocarbon tail interacts favorably with nonpolar or weakly polar organic solvents through van der Waals forces. The ionic lithium carboxylate head requires solvation by organic solvents that have some capacity for coordinating with the lithium cation, such as ethanol (B145695).

Table 1: Qualitative Solubility of this compound in Various Solvents This table is based on compiled information from various sources.

| Solvent Type | Example Solvent | Solubility | Primary Interaction |

|---|---|---|---|

| Aqueous | Water | Sparingly soluble / Limited | Hydration of ionic head vs. hydrophobic effect of tail. cymitquimica.com |

| Polar Protic Organic | Ethanol | Somewhat soluble | Solvation of both the ionic head and hydrocarbon tail. |

| Nonpolar Organic | Hydrocarbons | Soluble (often with aggregation) | Favorable interaction with the hydrocarbon tail. |

In stark contrast to its behavior in organic solvents, this compound has very limited solubility in water. cymitquimica.com This is due to the unfavorable interaction between the long, hydrophobic palmitate tail and the polar water molecules. When introduced into water, the compound dissociates into a lithium cation (Li⁺) and a palmitate anion (CH₃(CH₂)₁₄COO⁻). europa.eu

The lithium cations are readily hydrated, attracting water molecules to form a solvation shell. nih.gov However, the long hydrocarbon tail of the palmitate anion disrupts the hydrogen-bonding network of water, leading to a strong hydrophobic effect that limits its solubility. The temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration is known as the Krafft point. For many lithium soaps, including this compound, the Krafft point is reported to be above the boiling point of water, which contributes to their poor solubility. rsc.org

The low solubility of this compound allows it to be precipitated from aqueous solutions, a reaction used in wastewater treatment to remove lithium ions. rsc.orgrsc.org

Table 2: Reported Solubility of this compound in Water at 25°C Data derived from precipitation studies.

| Parameter | Value | Reference |

|---|---|---|

| Equivalent Lithium Ion (Li+) Concentration | ~3.9 ppm | rsc.org |

Dissolution Mechanisms in Organic Solvents

Interfacial Chemistry and Self-Assembly Phenomena of this compound

As an amphiphile, this compound exhibits a strong tendency to self-assemble into organized structures, particularly in solution and at interfaces, to minimize unfavorable interactions between its hydrophobic tail and a polar medium.

In nonpolar organic solvents, this compound molecules self-assemble to form "reversed" or "inverted" micellar structures. In these aggregates, the polar ionic heads are sequestered in a central core, shielded from the nonpolar solvent, while the hydrophobic tails extend outwards into the solvent.

At higher concentrations, these initial aggregates can organize into more complex, ordered structures known as lyotropic mesophases. Research has identified the formation of high-temperature liquid crystal phases, including lamellar (bilayer) and reversed hexagonal structures, for lithium soaps. The specific structure formed depends on factors like solvent, temperature, and concentration. This self-assembly into a fibrous crystalline network is the basis for the thickening action of this compound in lubricating greases. cleaninginstitute.org

At interfaces, such as a liquid-liquid (e.g., oil-water) or solid-liquid (e.g., metal-oil) interface, this compound molecules orient themselves to satisfy the affinities of both their polar and nonpolar segments. At an oil-water interface, they would align with their hydrocarbon tails in the oil phase and their ionic heads in the water phase, reducing the interfacial tension.

In the context of lubrication, this interfacial behavior is critical. Studies of this compound in grease have demonstrated a high degree of molecular orientation at the walls of a container, parallel to the direction of flow. acs.org This orientation and the formation of a stable, three-dimensional network of soap crystallites (a solid-liquid interface phenomenon) are responsible for immobilizing the lubricating oil and providing the grease's structure and mechanical stability. cleaninginstitute.orgresearchgate.net

Formation of Micellar and Colloidal Structures

Reaction Mechanisms Involving this compound or its Derivatives

This compound can be a reactant, an intermediate, or a product in several types of chemical reactions.

Its formation is a classic acid-base reaction known as saponification, where palmitic acid reacts with a lithium base, such as lithium hydroxide (B78521). This can be carried out in a fusion method at elevated temperatures or by adding a lithium salt like lithium acetate (B1210297) to an ethanol solution of the fatty acid.

The compound can also be formed through a metathesis or precipitation reaction, where aqueous lithium ions react with a source of palmitate ions (e.g., from sodium palmitate) to form the insoluble this compound precipitate. rsc.orgrsc.org

Conversely, this compound can undergo hydrolysis in the presence of strong acids, which protonate the carboxylate group to regenerate palmitic acid and a lithium salt. rsc.orgrsc.org Furthermore, the carboxylate group can be reduced. In the reduction of carboxylic acids by strong reducing agents like lithium aluminum hydride (LiAlH₄), the initial step involves deprotonation of the carboxylic acid to form a lithium carboxylate intermediate, analogous to this compound, which is then reduced to the primary alcohol (1-hexadecanol). libretexts.org

Table 3: Summary of Key Reactions Involving this compound

| Reaction Type | General Equation | Description |

|---|---|---|

| Saponification (Synthesis) | C₁₅H₃₁COOH + LiOH → C₁₅H₃₁COOLi + H₂O | Reaction of palmitic acid with lithium hydroxide to form this compound and water. |

| Precipitation (Metathesis) | Li⁺(aq) + C₁₅H₃₁COO⁻(aq) → C₁₅H₃₁COOLi(s) | Formation of solid this compound from aqueous ions. rsc.org |

| Hydrolysis | C₁₅H₃₁COOLi + H₃O⁺ → C₁₅H₃₁COOH + Li⁺ + H₂O | Regeneration of palmitic acid upon reaction with a strong acid. rsc.org |

| Formation as an Intermediate in Reduction | C₁₅H₃₁COOH + LiAlH₄ → [C₁₅H₃₁COOLi] → C₁₆H₃₃OH | Initial deprotonation to a lithium carboxylate prior to reduction to the corresponding alcohol. libretexts.org |

Acid-Base Chemistry of this compound

The acid-base properties of this compound are rooted in its composition as the salt of a strong base (lithium hydroxide, LiOH) and a weak acid (palmitic acid, pKa ≈ 4.9). wikipedia.org

Formation via Neutralization: this compound is typically synthesized through a neutralization reaction between palmitic acid and a lithium base, most commonly lithium hydroxide. The reaction involves the transfer of a proton from the carboxylic acid to the hydroxide ion, forming water and the lithium salt. organicchemistrytutor.com

CH₃(CH₂)₁₄COOH + LiOH → CH₃(CH₂)₁₄COOLi + H₂O

Behavior in Aqueous Solutions: In aqueous media, this compound dissociates into lithium cations (Li⁺) and palmitate anions (CH₃(CH₂)₁₄COO⁻). libretexts.org As the palmitate anion is the conjugate base of a weak acid, it undergoes hydrolysis, reacting with water to establish an equilibrium that releases hydroxide ions (OH⁻).

CH₃(CH₂)₁₄COO⁻ + H₂O ⇌ CH₃(CH₂)₁₄COOH + OH⁻

This reaction results in aqueous solutions of this compound being slightly alkaline. The position of this equilibrium is dependent on the pH of the solution.

Reaction with Strong Acids: As a salt of a weak acid, this compound readily reacts with strong acids, such as hydrochloric acid (HCl). The palmitate anion is protonated by the strong acid to regenerate the parent carboxylic acid, palmitic acid, which is poorly soluble in water. nih.gov

CH₃(CH₂)₁₄COOLi + HCl → CH₃(CH₂)₁₄COOH + LiCl

Basicity of the Palmitate Anion: The carboxylate group (–COO⁻) of the palmitate anion is a weak base. Its basicity is significantly lower than that of alkoxide or hydroxide ions because the negative charge is delocalized across the two oxygen atoms through resonance. wikipedia.org This resonance stabilization makes the carboxylate ion a more stable species and a weaker base. wikipedia.org

| Reaction Type | General Equation | Description |

|---|---|---|

| Neutralization (Formation) | RCOOH + LiOH → RCOOLi + H₂O | Formation of this compound from palmitic acid and lithium hydroxide. |

| Hydrolysis | RCOO⁻ + H₂O ⇌ RCOOH + OH⁻ | The palmitate anion reacts with water, making the solution slightly basic. |

| Protonation | RCOOLi + H⁺A⁻ → RCOOH + Li⁺A⁻ | Reaction with a strong acid regenerates the parent fatty acid. |

Specific Organic Transformations Influenced by this compound

While not a common catalyst or reagent for a wide range of organic syntheses, the chemical nature of this compound allows it to influence or participate in several types of organic transformations. Its role often stems from the properties of its constituent ions: the Lewis acidic Li⁺ cation and the nucleophilic/basic carboxylate anion.

Transesterification and Saponification: In the context of biodiesel production, transesterification of triglycerides is a key reaction. While strong bases like sodium methoxide (B1231860) are common catalysts, the presence of free fatty acids can lead to a competing saponification reaction, forming soap. oup.comrsc.org If lithium hydroxide is used in a process with palmitic acid present, this compound would be formed. Furthermore, lithium soaps can be intentionally formed to recover the lithium catalyst from the glycerol (B35011) byproduct stream in certain biodiesel processes. researchgate.net Research on lithium-based catalysts, such as lithium-doped metal oxides, for transesterification has shown high activity, although the direct catalytic role of simple this compound is less documented than these more complex systems. oup.comunud.ac.id

Nucleophilic Substitution: The palmitate anion, like other carboxylate ions, is a moderate nucleophile. wikipedia.org It can participate in SN2 reactions with alkyl halides to form esters. This reaction provides a pathway for converting an alkyl halide into an ester of palmitic acid.

CH₃(CH₂)₁₄COOLi + R'–X → CH₃(CH₂)₁₄COOR' + LiX (where R'–X is an alkyl halide)

Reactions with Organometallic Reagents: The formation of a lithium carboxylate is the initial step in the reaction between a carboxylic acid and an organolithium reagent (R'Li). organicchemistrytutor.com When palmitic acid reacts with an organolithium compound, the first equivalent acts as a base, deprotonating the acid to form this compound and an alkane. organicchemistrytutor.com

CH₃(CH₂)₁₄COOH + R'Li → CH₃(CH₂)₁₄COOLi + R'H

A second equivalent of the organolithium reagent can then add to the carbonyl carbon of the this compound. This forms an unstable geminal dianion intermediate, which upon acidic workup, collapses to form a ketone. organicchemistrytutor.com This transformation is a method for converting carboxylic acids into ketones, where the lithium salt is a key intermediate.

Lewis Acid-Assisted Reactions: The lithium cation (Li⁺) in this compound can function as a Lewis acid. It can coordinate to other polar functional groups, such as carbonyls, activating them towards nucleophilic attack. While this effect is general for many lithium salts, it means that this compound present in a reaction mixture could potentially influence the reactivity of other components. masterorganicchemistry.com

Complexation and Coordination Chemistry with this compound

The coordination chemistry of this compound is dominated by the strong electrostatic interaction between the small, hard Li⁺ cation and the oxygen atoms of the carboxylate group. This leads to the formation of aggregated or polymeric structures rather than simple monomeric units.

Coordination Environment of the Lithium Ion: Due to its small ionic radius, the Li⁺ ion has a strong tendency to form complexes. libretexts.org It typically exhibits a coordination number of four, adopting a tetrahedral geometry, although other coordination numbers and geometries are possible depending on the ligands. libretexts.org Oxygen and nitrogen are preferred donor atoms for lithium. In aqueous solution, the lithium ion forms the tetrahedral aquo complex, [Li(H₂O)₄]⁺. libretexts.org

The Carboxylate Group as a Ligand: The palmitate anion's carboxylate group acts as a versatile ligand for the lithium ion. It can coordinate in several ways:

Monodentate: One oxygen atom coordinates to the lithium ion.

Bidentate Chelation: Both oxygen atoms coordinate to the same lithium ion, forming a four-membered ring.

Bidentate Bridging: Each oxygen atom coordinates to a different lithium ion, linking metal centers together.

Aggregated and Polymeric Structures: In the solid state and often in non-polar solvents, the bridging coordination mode of the carboxylate group leads to the formation of extended structures. Studies on homologous lithium soaps, including this compound, reveal that they possess similar crystal structures characterized by a high degree of ionic character in the metal-oxygen bond. These soaps form aggregates or polymeric chains where Li⁺ ions are bridged by the carboxylate groups of the palmitate anions. This aggregation is a key factor in the ability of lithium soaps to act as gelling agents in lubricating greases. atamanchemicals.com Quantum mechanical calculations on lithium stearate (B1226849), a closely related soap, found that the lithium salt forms the most efficiently packed aggregates, which is consistent with its high melting point and performance in greases. atamanchemicals.com

Formation of Complex Soaps: In the formulation of "lithium complex greases," the coordination properties are further exploited. These materials are formed by co-crystallizing a simple lithium soap (e.g., lithium 12-hydroxystearate) with a lithium salt of a "complexing agent," which is typically a dicarboxylic acid (like azelaic acid) or boric acid. nlgi.org This results in a complex, mixed-ligand coordination polymer with enhanced thermal stability and performance properties compared to simple lithium soap greases. While palmitic acid is not the most common primary acid in these systems, the principle demonstrates the rich coordination chemistry of lithium carboxylates.

| Feature | Description | Significance |

|---|---|---|

| Li⁺ Ion Preference | Small, hard cation; typically prefers tetrahedral coordination with oxygen donors. libretexts.org | Dictates the geometry of the resulting complexes. |

| Carboxylate Ligand | Acts as a bidentate bridging ligand, connecting multiple Li⁺ ions. | Leads to the formation of polymeric or aggregated structures. |

| Aggregation | Forms efficiently packed aggregates in the solid state and non-polar solvents. atamanchemicals.com | Fundamental to its application as a grease thickener. |

| Complex Formation | Can co-crystallize with other lithium salts (e.g., dicarboxylates) to form complex soaps. nlgi.org | Allows for the tuning of material properties, such as in high-performance greases. |

Advanced Analytical Methodologies for Lithium Palmitate Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com For lithium palmitate, different chromatographic methods are employed to analyze the volatile and non-volatile species, as well as to specifically detect the lithium ion.

Gas Chromatography (GC) for Volatile Palmitate Species

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the palmitate moiety can be analyzed after conversion to a more volatile form, such as a fatty acid methyl ester (FAME). researchgate.net This derivatization process is a common and necessary step for the GC analysis of fatty acids. researchgate.net

The analysis typically involves the following steps:

Derivatization: The this compound sample is chemically converted to a volatile palmitate ester, most commonly methyl palmitate. researchgate.net

Injection: A small amount of the derivatized sample is injected into the gas chromatograph.

Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). The separation is based on the differential partitioning of the volatile compounds between the two phases. advancechemjournal.com

Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). acs.orgfrontiersin.org

GC-MS is particularly useful as it provides not only quantitative data but also structural information, aiding in the definitive identification of the volatile species. acs.orgfrontiersin.org The retention time in the GC provides information for identification, while the peak area allows for quantification. Studies have successfully used GC-MS to identify and quantify palmitic acid in various matrices after derivatization. frontiersin.orgresearchgate.net

Liquid Chromatography (LC) for Non-volatile Palmitate Species

High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile and thermally labile compounds, making it suitable for the direct analysis of the palmitate anion without derivatization. advancechemjournal.comclaremont.edu

Key aspects of LC analysis for palmitate species include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used, where the stationary phase is non-polar. mdpi.com

Mobile Phase: A polar mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, is used to elute the components. nih.govresearchgate.net

Detection: Since palmitate lacks a strong chromophore for UV detection at higher wavelengths, detection can be challenging. claremont.edu However, UV detection at lower wavelengths (around 208 nm) is possible. researchgate.net Alternatively, detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and resolution for the analysis of non-volatile species like palmitate. maxapress.com This technique allows for both quantification and structural confirmation of the analyte.

Ion Chromatography (IC) for Lithium Ion Detection

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ions. It is an ideal method for the direct determination of the lithium ion concentration in this compound samples. thermofisher.comlcms.cz

The process involves:

Separation: The sample is introduced into an ion-exchange column where the lithium ions are separated from other cations and anions present in the sample. researchgate.net

Suppression: For conductivity detection, a suppressor is often used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. lcms.cz

Detection: A conductivity detector is the most common detector used in IC for quantifying the separated ions. lcms.cz

IC offers a sensitive and accurate method for determining the lithium content, which is crucial for verifying the stoichiometry of this compound. researchgate.netmetrohm.com Modern IC systems can be coupled with mass spectrometry (IC-MS) for even greater selectivity and sensitivity, allowing for the unambiguous identification and quantification of lithium ions. thermofisher.com

Spectrophotometric Quantification Methods for this compound Components

Spectrophotometric methods are widely used for the quantitative analysis of various substances based on their absorption of light. For this compound, these techniques can be adapted to determine the concentration of both the lithium and palmitate components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy can be employed for the quantitative analysis of both lithium and palmitate, though often with different approaches.

Analysis of Lithium: Direct quantification of lithium ions using UV-Vis is not straightforward. However, indirect methods involving the formation of a colored complex with a specific reagent can be used. The absorbance of the resulting colored solution is measured at a specific wavelength, and the lithium concentration is determined from a calibration curve. google.com For instance, a method has been described where lithium forms a complex that can be measured in the visible range, around 550-570 nm. google.com

Analysis of Palmitate: Palmitic acid itself does not have strong absorption in the UV-Vis region. claremont.edu However, quantitative analysis of underivatized fatty acids by HPLC with UV detection at low wavelengths (e.g., 208 nm) has been reported. researchgate.net The carboxyl group of the fatty acid shows some absorbance in this region. A calibration curve is constructed by plotting the absorbance of standard solutions of palmitic acid against their known concentrations.

Derivatization Strategies for Spectrophotometric Detection

To enhance the sensitivity and selectivity of spectrophotometric detection, especially for the palmitate moiety, derivatization strategies are often employed. researchgate.net Derivatization converts the analyte into a new compound with more favorable detection properties.

For the analysis of palmitate, the carboxylic acid group can be reacted with a chromophoric or fluorophoric labeling agent. This results in a derivative that absorbs strongly in the UV-Vis or fluorescence region, allowing for much lower detection limits. jascoinc.com

An example of a derivatizing agent is 9-Anthryldiazomethane (ADAM), which reacts with carboxylic acids to form highly fluorescent esters. jascoinc.com These derivatives can then be easily quantified using fluorescence spectroscopy or HPLC with a fluorescence detector, providing excellent sensitivity. jascoinc.com The choice of derivatization reagent depends on the analytical requirements, such as the desired detection limit and the instrumentation available. researchgate.net

Electrochemical Detection Approaches

Electrochemical methods offer sensitive and often rapid means for the characterization of this compound. These techniques are primarily concerned with the electrical properties of this compound in solution or at electrode interfaces.

Voltammetry for Redox Properties of this compound

Voltammetry is an electroanalytical technique where the potential of an electrode is varied, and the resulting current is measured. This method can provide insights into the redox (reduction-oxidation) properties of electroactive species. While this compound itself is not typically considered electroactive in the traditional sense, its components or its effects on other redox processes can be studied.

The electrochemical behavior of palmitic acid, a constituent of this compound, has been investigated using modified electrodes. For instance, a study utilized a reduced graphene oxide-modified screen-printed carbon electrode to detect palmitic acid. The detection was based on the voltammetric reduction of 2-methyl-1,4-naphthaquinone (Vitamin K3), where the reduction signal was proportional to the concentration of palmitic acid present. nih.gov In this system, the quinone undergoes a two-electron reduction to form a dianion, which then interacts with protons from the palmitic acid to form hydroquinone. nih.gov The reduction potential was observed to shift to more negative values with increasing palmitic acid concentration, indicating that the electrochemical reduction facilitates the interaction with the acid. nih.gov

The general principle involves applying a linearly varying potential to a working electrode and observing the resulting current. tsinghua.edu.cn The lack of a standardized protocol for such measurements can sometimes lead to variability in results. tsinghua.edu.cn The choice of working electrode material, such as stainless steel or carbon, can also influence the measured oxidation potential of related organic compounds. tsinghua.edu.cn Numerical simulations of cyclic voltammetry have been employed to understand the intercalation/deintercalation of lithium ions in various materials, which can provide a theoretical framework for interpreting experimental voltammetric data. conicet.gov.ar

Key Findings from Voltammetric Studies:

| Analyte/System | Electrode | Method | Key Finding |

| Palmitic Acid | Reduced Graphene Oxide-Modified Screen-Printed Carbon Electrode | Indirect Voltammetry with Vitamin K3 | The reduction peak current of Vitamin K3 is proportional to the palmitic acid concentration, with a detection limit of 0.079 mM. nih.gov |

| Lithium-ion Systems | Various (e.g., LiMn2O4, LiCoO2) | Cyclic Voltammetry (and simulations) | Particle size and geometry are crucial for the electrochemical response, with higher potential sweep rates being applicable for nanoparticle characterization. conicet.gov.ar |

Conductometric and Potentiometric Methods in this compound Solutions

A study on aqueous solutions of lithium and sodium salts of poly(thiophen-3-ylacetic acid) utilized conductometry to study the behavior of these polyelectrolytes during neutralization titrations. nih.gov Similarly, conductometric analysis has been applied to study ion equilibrium in hybrid electrolyte solutions containing lithium ions and fluoride (B91410), where the formation of complex ions like Li₂F⁺ and LiF₂⁻ was investigated. kyoto-u.ac.jp These studies highlight the utility of conductometry in characterizing ionic interactions in lithium-containing solutions.

Potentiometry measures the potential difference between two electrodes in an electrochemical cell under static (zero or negligible current) conditions. libretexts.org This technique is useful for determining the concentration of specific ions using ion-selective electrodes (ISEs). For lithium analysis, a lithium-specific ISE can be employed. google.com An indirect potentiometric method, where the sample is diluted before analysis, is often preferred for clinical samples to overcome interference from other ions like sodium. google.com

A potentiometric method was developed for the determination of lithium in an ethanol (B145695) medium using a fluoride ion-selective electrode for end-point detection during titration with ammonium (B1175870) fluoride. researchgate.net This method demonstrated good precision for measuring lithium content. researchgate.net Potentiometry is also a key technique for measuring the entropy change in lithium batteries, which provides insight into the structural and thermal properties of the battery materials. rsc.org

Hyphenated Techniques for Comprehensive Analysisresearchgate.netrsc.orgnih.gov

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful capabilities for analyzing complex mixtures. nih.gov These methods, such as GC-MS and LC-MS, are instrumental in the detailed characterization of this compound and related substances. bccampus.ca

GC-MS for Fatty Acid Composition and Purity Assessmentresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. researchgate.net It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. slideshare.net For fatty acid analysis, which includes the palmitate component of this compound, a derivatization step is typically required to convert the polar fatty acids into more volatile, non-polar derivatives, such as fatty acid methyl esters (FAMEs). nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. slideshare.netunipi.it As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). bccampus.caslideshare.net The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. researchgate.net

GC-MS is widely used for determining the fatty acid profile of oils and fats. For example, studies on tomato seed oil and Abutilon hirtum leaves used GC-MS to identify and quantify the constituent fatty acids, including palmitic acid. journal-of-agroalimentary.roekb.eg A specific method for the analysis of free fatty acids and metal soaps (like this compound) in paint samples has been developed using different silylating agents to selectively derivatize free fatty acids versus those bound as metal salts. unipi.it

Typical GC-MS Parameters for Fatty Acid Analysis:

| Parameter | Typical Setting | Reference |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS) | unipi.it |

| Injection Mode | Splitless | unipi.it |

| Ionization Mode | Electron Impact (EI, 70 eV) | unipi.it |

| Temperature Program | Initial temp 80°C, ramp to 280°C | unipi.it |

| Derivatization Agent | BSTFA (for total fatty acids), HMDS (for free fatty acids) | unipi.it |

LC-MS for Complex Mixture Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. slideshare.net It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov LC-MS is adept at analyzing complex mixtures, such as those containing lipids and their salts. nih.govspectroscopyonline.com

In LC-MS, the sample is first separated by HPLC based on the components' interactions with the stationary and mobile phases. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analytes are ionized before mass analysis. nih.gov

LC-MS-based methodologies have been developed for the comprehensive analysis of complex lipid mixtures. nih.gov These methods can involve an initial class separation using normal-phase HPLC, followed by detailed characterization of individual lipids using reversed-phase LC-MS or tandem mass spectrometry (MS/MS). nih.gov The use of high-resolution mass spectrometry in LC-MS provides accurate mass measurements, which aids in determining the elemental composition of analytes in complex samples. spectroscopyonline.com For the analysis of monoclonal antibodies in complex mixtures, two-dimensional LC-MS (2D-LC-MS) has been employed to purify the sample in the first dimension before separation and detection in the second dimension coupled to the MS. chromatographyonline.com While direct LC-MS analysis of this compound is less commonly detailed, the technique is broadly applied to the analysis of fatty acids and other lipids, often involving derivatization to enhance ionization and fragmentation for structural elucidation. nih.gov

Theoretical and Computational Studies of Lithium Palmitate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to explore the electronic structure, stability, and reactivity of molecules. researchgate.net These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. youtube.com It is a powerful tool for predicting the properties of molecules and materials, including those relevant to lithium-ion battery electrolytes and similar chemical species. rsc.orgchemrxiv.org DFT calculations can determine optimized geometries, reaction energies, and thermodynamic parameters for complexes involving lithium ions. researchgate.net

In the context of lithium salts, DFT is used to probe the strength of the cation-anion interaction, which is fundamental to understanding the salt's dissociation and solvation properties. rsc.org For systems analogous to lithium palmitate, DFT has been used to calculate key quantum mechanical quantities such as redox potentials and electronic properties like electron affinity, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com

DFT studies on related systems, such as lithium-ion battery electrolytes, have explored the catalytic influence of the lithium ion on the thermal decomposition of surrounding molecules, providing a basis for understanding the stability of lithium-containing compounds. frontiersin.org By simulating the charge environment, for instance by adding a lithium ion to a system, researchers can use DFT to observe changes in molecular geometry and vibrational spectra, quantifying the effect of the charge on chemical bonds. digitellinc.com

Table 1: Key Parameters from DFT Calculations on Related Systems

| Calculated Property | Significance | Relevant System Examples |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. mdpi.com | Hydrous Long-Chain Dibasic Ammonium (B1175870) Salts mdpi.com |

| Cation-Anion Dissociation Energy | Determines the tendency of the salt to form free ions. rsc.org | Various lithium salts for battery electrolytes rsc.org |

| Redox Potential | Predicts the electrochemical behavior. rsc.org | Organic electrode materials for Li-ion batteries rsc.org |

| Charge Distribution | Reveals the location of reactive sites on a molecule. mdpi.com | Hydrous Long-Chain Dibasic Ammonium Salts mdpi.com |

Elucidation of Bonding and Charge Distribution in this compound

The bond between the lithium cation (Li⁺) and the palmitate anion (CH₃(CH₂)₁₄COO⁻) is a critical feature of the compound's structure and properties. This interaction is primarily ionic, resulting from the transfer of electron density from lithium to the carboxylate group of the palmitic acid. This creates an unsymmetrical distribution of charge, characteristic of ionic binding. libretexts.org

Studies on homologous lithium soaps have shown that the ionic character of the metal-to-oxygen bond is influenced by the length of the fatty acid chain, increasing as the chain length decreases. The charge distribution can be visualized using molecular electrostatic potential (ESP) surfaces derived from quantum chemical calculations, which highlight the regions of a molecule that are rich or poor in electrons, thereby indicating likely sites for chemical reactions. mdpi.com

In mass spectrometry studies, the association of a lithium ion with carbonyl oxygen atoms is shown to facilitate charge separation, which is a practical manifestation of this specific bonding interaction. nih.gov The presence of the Li⁺ ion can also significantly influence weaker intermolecular forces, such as hydrogen bonds, by altering the local charge environment. digitellinc.com The nature of the bonding is a direct consequence of the distribution of negative charge in the molecule, which is determined by the relative abilities of the constituent nuclei to attract electrons. libretexts.org

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular-level processes, such as self-assembly, diffusion, and phase transitions. mdpi.comrsc.org

This compound, as an amphiphilic molecule, exhibits complex aggregation behavior in various media. MD simulations are well-suited to study the self-assembly of such molecules, which is governed by a balance of intermolecular interactions, including electrostatic forces, van der Waals interactions, and hydrogen bonds. unina.it